- The stereochemistry of addition of trialkylammonium and pyridinium tetrafluoroborate salts to activated acetylenes. Preparation of novel dienophiles for Diels-Alder reactionsJournal of the American Chemical Society, 1988, 110(12), 3965-9,
Cas no 96088-62-9 (propan-2-yl prop-2-ynoate)

propan-2-yl prop-2-ynoate structure
Nome do Produto:propan-2-yl prop-2-ynoate
propan-2-yl prop-2-ynoate Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Propynoic acid, 1-methylethyl ester
- propan-2-yl prop-2-ynoate
- PROPIOLIC ACID ISO-PROPYL ESTER
- 1-Methylethyl 2-propynoate (ACI)
- Propiolic acid, isopropyl ester (6CI)
- Isopropyl 2-propynoate
- Isopropyl acetylenecarboxylate
- Isopropyl propiolate
- Isopropyl propynoate
-
- MDL: MFCD23844325
- Inchi: 1S/C6H8O2/c1-4-6(7)8-5(2)3/h1,5H,2-3H3
- Chave InChI: OXXHZTDBNXEEFU-UHFFFAOYSA-N
- SMILES: O=C(OC(C)C)C#C
Propriedades Computadas
- Massa Exacta: 112.052429g/mol
- Carga de Superfície: 0
- XLogP3: 1.4
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Ligações Rotativas: 2
- Massa monoisotópica: 112.052429g/mol
- Massa monoisotópica: 112.052429g/mol
- Superfície polar topológica: 26.3Ų
- Contagem de Átomos Pesados: 8
- Complexidade: 127
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
Propriedades Experimentais
propan-2-yl prop-2-ynoate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-178990-0.5g |
propan-2-yl prop-2-ynoate |
96088-62-9 | 94% | 0.5g |
$601.0 | 2023-09-19 | |
TRC | N756785-50mg |
propan-2-yl prop-2-ynoate |
96088-62-9 | 50mg |
$ 185.00 | 2022-06-02 | ||
Enamine | EN300-178990-2.5g |
propan-2-yl prop-2-ynoate |
96088-62-9 | 94% | 2.5g |
$1509.0 | 2023-09-19 | |
Aaron | AR005WA9-250mg |
2-Propynoic acid, 1-methylethyl ester |
96088-62-9 | 98% | 250mg |
$187.00 | 2025-01-23 | |
Aaron | AR005WA9-1g |
2-Propynoic acid, 1-methylethyl ester |
96088-62-9 | 98% | 1g |
$533.00 | 2025-01-23 | |
1PlusChem | 1P005W1X-1g |
2-Propynoic acid, 1-methylethyl ester |
96088-62-9 | 95% | 1g |
$992.00 | 2025-02-21 | |
A2B Chem LLC | AC74021-50mg |
2-Propynoic acid, 1-methylethyl ester |
96088-62-9 | 95% | 50mg |
$224.00 | 2024-07-18 | |
A2B Chem LLC | AC74021-1g |
2-Propynoic acid, 1-methylethyl ester |
96088-62-9 | 95% | 1g |
$846.00 | 2024-07-18 | |
A2B Chem LLC | AC74021-2.5g |
2-Propynoic acid, 1-methylethyl ester |
96088-62-9 | 95% | 2.5g |
$1624.00 | 2024-07-18 | |
TRC | N756785-10mg |
propan-2-yl prop-2-ynoate |
96088-62-9 | 10mg |
$ 50.00 | 2022-06-02 |
propan-2-yl prop-2-ynoate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Isopropanol , Boron trifluoride etherate Solvents: Isopropanol
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Boron trifluoride etherate ; 30 min, 25 °C; 25 °C → 90 °C; 3 h, 90 °C; 3 h, 90 °C; 90 °C → rt
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Referência
- Preparation of hydrazide containing nuclear transport modulators and uses thereof, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: Isopropanol
Referência
- Pyridine-Based Organocatalysts for Regioselective syn-1,2-Silaboration of Terminal Alkynes and AllenesAsian Journal of Organic Chemistry, 2019, 8(7), 1092-1096,
Método de produção 4
Condições de reacção
1.1 Reagents: Boron trifluoride etherate ; 3 h, 90 °C
Referência
- An unexpected Lewis acid catalyzed Diels-Alder cycloaddition of aryl allenes and acrylatesTetrahedron, 2016, 72(26), 3759-3765,
Método de produção 5
Condições de reacção
1.1 Reagents: Boron trifluoride etherate Solvents: Isopropanol ; 30 min, 25 °C; 3 h, 25 °C → 90 °C
1.2 Reagents: Water ; 30 min, 90 °C → rt
1.2 Reagents: Water ; 30 min, 90 °C → rt
Referência
- Preparation of phenyltriazolylpropanoic acid derivatives as nuclear transport modulators, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
Referência
- Preparation of triazole-based compounds as nuclear export protein inhibitor, China, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Boron trifluoride etherate ; 30 min, 25 °C; 25 °C → 90 °C; 3 h, 90 °C; 90 °C → rt
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Referência
- Methods of promoting wound healing using CRM-1 inhibitors, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Boron trifluoride etherate Solvents: Isopropanol ; 2 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referência
- Azole derivatives as nuclear transport modulators and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Boron trifluoride etherate Solvents: Isopropanol ; 10 min, 25 °C; 25 °C → 90 °C; 2 h, 90 °C; 90 °C → 30 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referência
- Preparation of N'-substituted pentafluorosulfanyltrifluoromethylphenyl-1H-1,2,4-triazolylacroylhydrazides as nuclear transport modulators, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
Referência
- Hydrazide containing nuclear transport modulators and uses thereof, United States, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C; 0 °C → 23 °C; 23 °C
1.2 Solvents: Ethyl acetate ; 1 h, 0 °C
1.2 Solvents: Ethyl acetate ; 1 h, 0 °C
Referência
- One-Pot Synthesis of Chromone Fused-Pyrrolo[2,1-a]isoquinolines and Indolizino[8,7-b]indoles: Iodine Promoted Oxidative [2+2+1] Annulation of O-acetylphenoxyacrylates with Tetrahydroisoquinolines and NoreleagninesJournal of Organic Chemistry, 2021, 86(21), 15733-15742,
propan-2-yl prop-2-ynoate Preparation Products
propan-2-yl prop-2-ynoate Literatura Relacionada
-
Maria Gessica Ciulla,Stefan Zimmermann,Kamal Kumar Org. Biomol. Chem. 2019 17 413
-
Jeremy Robertson,Kiri Stevens Nat. Prod. Rep. 2014 31 1721
96088-62-9 (propan-2-yl prop-2-ynoate) Produtos relacionados
- 540-42-1(isobutyl propionate)
- 108-65-6(1-methoxypropan-2-yl acetate)
- 112-15-2(Ethyl Carbitol Acetate)
- 13831-03-3(tert-Butyl propiolate)
- 102-76-1(Triacetin)
- 1807021-51-7(Methyl 4-aminomethyl-3-cyano-5-(trifluoromethylthio)benzoate)
- 1461704-83-5(1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine hydrochloride)
- 1343863-86-4((5-ethoxypyrazin-2-yl)methanamine)
- 1251615-21-0(N-5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl-1,3-benzothiazole-6-carboxamide)
- 2228554-39-8(2-(difluoromethoxy)-1-methyl-4-(2-methylbut-3-yn-2-yl)benzene)
Fornecedores recomendados
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
